molecular formula C10H7BrN4S B184937 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 23563-33-9

8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B184937
CAS No.: 23563-33-9
M. Wt: 295.16 g/mol
InChI Key: GYYYEIYZUFTNDW-UHFFFAOYSA-N
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Description

8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a specialized chemical scaffold designed for advanced pharmacological research, particularly in developing new central nervous system (CNS) active agents . This compound is a halide-substituted triazinoindole, a structural class hybridizing 1,2,4-triazine and indole pharmacophores, which is strategically designed to meet the essential requirements of a modern anticonvulsant pharmacophore . Its structure incorporates an aryl hydrophobic binding site (occupied by the bromo substituent), a hydrogen bonding domain, and an electron donor group, which are critical for interaction with neuronal targets . Research on closely related analogues, specifically 6,8-dibromo-5-methyl derivatives, has demonstrated excellent efficacy in the maximal electroshock (MES) test, a standard model for identifying agents against generalized tonic-clonic seizures . These compounds exhibited potent anticonvulsant activity comparable to standard drugs phenytoin and carbamazepine, but with a superior safety profile, showing little to no neurotoxicity in the rotarod test and minimal CNS depressant effects . The 5-methyl substitution is known to enhance the lipophilicity of the molecule, which can favorably influence its pharmacokinetic properties . Beyond anticonvulsant applications, the 3-mercapto-triazinoindole core has also been identified as a promising scaffold in ligand-based virtual screening for the discovery of new classes of G-Protein Coupled Receptor (GPCR) agonists, indicating its potential utility in immunology and inflammation research . This compound is intended for use in investigative studies aimed at understanding mechanisms of neuronal hyperexcitability and for the synthesis of novel therapeutic candidates.

Properties

IUPAC Name

8-bromo-5-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4S/c1-15-7-3-2-5(11)4-6(7)8-9(15)12-10(16)14-13-8/h2-4H,1H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYYEIYZUFTNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=NNC(=S)N=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357046
Record name 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23563-33-9
Record name 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-BROMO-5-METHYL-5H-1,2,4-TRIAZINO(5,6-B)INDOLE-3(2H)-THIONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the triazine ring. The bromine and methyl groups are then added through halogenation and alkylation reactions, respectively. The thiol group is introduced in the final step through a thiolation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Characterization

The synthesis of 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the reaction of isatin derivatives with thiosemicarbazide in an alkaline medium. The resulting product undergoes further transformations to yield various derivatives with enhanced biological activities. Characterization techniques such as NMR spectroscopy and elemental analysis confirm the structure and purity of the synthesized compounds .

Biological Applications

1. Antimicrobial Activity
Research has shown that this compound exhibits notable antibacterial and antifungal properties. In one study, derivatives of this compound were tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the bromine atom enhances its reactivity and potential interaction with biological targets involved in cancer progression .

3. Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's stability under operational conditions is a key factor contributing to its potential in this field .

2. Photovoltaic Devices
In photovoltaic applications, the compound has been incorporated into polymer blends to enhance charge transport efficiency. Studies indicate that devices utilizing this compound exhibit improved power conversion efficiencies compared to traditional materials .

Case Studies

Study Focus Findings
Al-Syari et al., 2010Synthesis and characterizationDeveloped a series of triazinoindole derivatives with confirmed structures via NMR and elemental analysis .
PMC6270532Antimicrobial activityDemonstrated significant antibacterial and antifungal activity against multiple strains; suggested mechanisms include disruption of cell wall synthesis .
ACS OmegaOrganic electronicsInvestigated the use of triazinoindole derivatives in OLEDs; showed enhanced electronic properties leading to improved device performance .

Mechanism of Action

The mechanism of action of 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in pathways related to cell proliferation and survival. The bromine and thiol groups play a significant role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with similar compounds:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key References
This compound 8-Br, 5-Me, 3-SH ~297.23 Not reported
5-Methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol 5-Me, 3-SH 202.23 334–335
6-Fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol 6-F, 3-SH 220.23 Not reported
5,8-Diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol 5-Et, 8-Et, 3-SH 258.34 Not reported
8-Ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol 8-Et, 3-SH 230.29 Not reported

Key Observations :

  • The bromine substituent at position 8 increases molecular weight significantly (~80 g/mol) compared to non-halogenated analogs.

Reactivity Differences :

  • Bromine’s electron-withdrawing nature may reduce nucleophilicity of the thiol group, affecting subsequent alkylation or conjugation reactions .

Spectral Data

  • IR Spectroscopy :
    • The target compound shows a characteristic S-H stretch at ~2550 cm⁻¹, similar to other thiol derivatives .
    • Bromine’s presence alters absorption in the 500–600 cm⁻¹ range (C-Br stretch) .
  • 1H NMR: The 8-bromo substituent causes deshielding of adjacent protons (e.g., δ 8.52 for H-7 in the target compound vs. δ 7.6–8.1 in non-brominated analogs) .

Key Trends :

  • Bromine enhances anti-tubercular activity, likely due to increased hydrophobicity and target binding .

Biological Activity

8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol (CAS Number: 23563-33-9) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

The compound has the following chemical structure:

  • Linear Formula : C10H7BrN4S
  • IUPAC Name : 8-bromo-5-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione
  • Molecular Weight : 295.16 g/mol

Synthesis

The synthesis of this compound has been reported using various methods. A notable approach involves a one-pot tandem synthesis utilizing polyethylene glycol as a medium . This method is advantageous due to its simplicity and efficiency in producing the desired thiol compound.

Anticancer Activity

This compound has shown promising anticancer activity in various studies:

  • In vitro Studies : The compound exhibited cytotoxic effects against several cancer cell lines. For instance:
    • IC50 Values :
      • HT-29 colon cancer cells: IC50 = 9 nM
      • MCF-7 breast cancer cells: IC50 = 17 nM .

These values indicate a strong potential for this compound in cancer treatment.

Case Study 1: Cytotoxicity Evaluation

A recent study assessed the cytotoxicity of this compound on different cancer cell lines. The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner. The study concluded that further investigation into its mechanism of action is warranted to understand how it induces apoptosis in cancer cells .

Case Study 2: Antimicrobial Screening

Another investigation evaluated the antimicrobial properties of triazino-indole derivatives. While specific data on this compound was not provided, the findings suggested that modifications to the indole structure could enhance antimicrobial efficacy. This opens pathways for future research focused on optimizing derivatives for better activity against resistant strains .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 Value (nM)Reference
AnticancerHT-299
AnticancerMCF-717
AntimicrobialMycobacterium tuberculosis (related compounds)N/A

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol?

  • Methodology : Microwave-assisted synthesis significantly improves reaction efficiency. A typical protocol involves cyclization of 5-bromoisatin with thiosemicarbazide in alkaline aqueous media, followed by regioselective alkylation. For example, bromoacetate derivatives are synthesized by reacting the thiol precursor with tert-butyl bromoacetate under triethylamine catalysis, yielding 88% after column chromatography (petroleum ether/EtOAc) .
  • Key Data :

  • Yield: 62–88% for alkylated derivatives .
  • Reaction time: Microwave irradiation reduces cyclization steps from hours to minutes .

Q. What standard characterization techniques validate the structure of this compound?

  • Methodology : Use a combination of 1^1H/13^{13}C NMR (300–500 MHz) to confirm regiochemistry, LCMS for purity (>95%), and elemental analysis to verify stoichiometry. For example, 1^1H NMR signals at δ 8.52 (d, J = 2.0 Hz) and 7.94 (dd, J = 8.7, 2.0 Hz) confirm bromine substitution at the indole C8 position .

Advanced Research Questions

Q. How can regioselective functionalization challenges be addressed in triazinoindole derivatives?

  • Methodology : Bromine at C8 directs electrophilic substitution to C3. For alkylation, use sterically hindered reagents (e.g., tert-butyl bromoacetate) to minimize side reactions. Halogen-mediated cyclofunctionalization with iodine or bromine enables fused heterocycles (e.g., thiazolo-triazinoindoles) via 5-exo or 6-endo closures .
  • Contradiction Note : Stabilizing electronic effects (e.g., methyl groups) may override bromine’s directing influence, necessitating computational modeling for regiochemical predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Reactant of Route 2
Reactant of Route 2
8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

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